molecular formula C11H10F4O2 B8067362 3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-methylpropanoic acid

3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-methylpropanoic acid

Cat. No.: B8067362
M. Wt: 250.19 g/mol
InChI Key: JPCSZUWCKITHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-methylpropanoic acid is an organic compound characterized by the presence of both fluoro and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the trifluoromethylation of a suitable aromatic precursor, followed by further functional group transformations to introduce the fluoro and methyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-methylpropanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-methylpropanoic acid is unique due to the combination of fluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .

Properties

IUPAC Name

3-[3-fluoro-4-(trifluoromethyl)phenyl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O2/c1-6(10(16)17)4-7-2-3-8(9(12)5-7)11(13,14)15/h2-3,5-6H,4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCSZUWCKITHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)C(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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